molecular formula C16H11N3OS2 B2790252 4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 899983-02-9

4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2790252
CAS No.: 899983-02-9
M. Wt: 325.4
InChI Key: MFEQIMRCQKPDEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound characterized by its cyano and methylthio functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the formation of the benzo[d]thiazole core. One common approach is the reaction of 2-aminothiophenol with chloroacetic acid to form the benzo[d]thiazole ring, followed by subsequent functionalization to introduce the cyano and methylthio groups.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its cyano and methylthio groups make it a versatile reagent in organic synthesis.

Biology: In biological research, 4-cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties are exploited to create products with specific characteristics required for various applications.

Comparison with Similar Compounds

  • 4-Cyano-N-(2-methylthio)benzamide

  • 4-Cyano-N-(3-methylthio)benzamide

  • 4-Cyano-N-(4-methylthio)benzamide

Uniqueness: 4-Cyano-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide stands out due to its specific structural features, particularly the presence of the benzo[d]thiazole ring. This structural uniqueness contributes to its distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

4-cyano-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS2/c1-21-12-3-2-4-13-14(12)18-16(22-13)19-15(20)11-7-5-10(9-17)6-8-11/h2-8H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEQIMRCQKPDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.